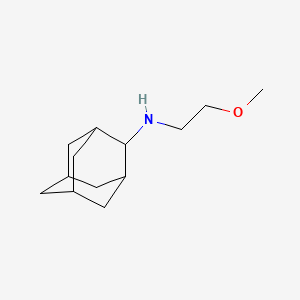![molecular formula C14H28N2 B3853880 (4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)
(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine
説明
(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine, also known as Methyl-MDA or MMDA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a designer drug that has been synthesized for research purposes. It is a structural analog of MDA and MDMA, which are known to produce euphoric effects in humans. MMDA is a potent drug that has been found to have a high affinity for the serotonin transporter and the dopamine transporter.
作用機序
MMDA acts as a potent agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor. It also acts as a releasing agent of serotonin, norepinephrine, and dopamine. The activation of these receptors and the release of these neurotransmitters are responsible for the psychoactive effects of MMDA.
Biochemical and Physiological Effects:
MMDA has been found to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. MMDA has been found to produce long-lasting effects on the brain, which suggests that it may have potential therapeutic applications in the treatment of psychiatric disorders.
実験室実験の利点と制限
MMDA has several advantages and limitations for lab experiments. One of the advantages is that it is a potent drug that produces well-defined effects in animal models. This makes it an ideal drug for studying the effects of psychoactive drugs on the central nervous system. However, one of the limitations of MMDA is that it has been found to produce neurotoxic effects in rats when administered in high doses. This makes it important to use appropriate dosages and to monitor the animals carefully during experiments.
将来の方向性
There are several future directions for research on MMDA. One of the directions is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its long-term effects on the brain and to develop strategies to minimize its neurotoxic effects. Additionally, more research is needed to understand the mechanism of action of MMDA and to develop more selective and potent drugs that target the serotonin 5-HT2A receptor and the dopamine D2 receptor.
科学的研究の応用
MMDA has been used extensively in scientific research to study its effects on the central nervous system. It has been found to produce a range of effects such as increased locomotor activity, hyperthermia, and anorexia in animal models. MMDA has also been found to produce neurotoxic effects in rats when administered in high doses. Studies have also shown that MMDA has a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-13-5-7-14(8-6-13)15-9-12-16-10-3-2-4-11-16/h13-15H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVVRKDALJBAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462628 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-N-(4-{4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-piperidinyl}phenyl)benzamide](/img/structure/B3853802.png)
![1-(4-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853814.png)
![N-[(3-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853821.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B3853840.png)
![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)
![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)

![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3853872.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine](/img/structure/B3853882.png)